molecular formula C23H17N3O3S B2527779 N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide CAS No. 1170115-88-4

N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2527779
CAS No.: 1170115-88-4
M. Wt: 415.47
InChI Key: JOPHCHOOJDCSHW-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide is a novel synthetic compound designed for biochemical research, featuring a benzothiazole core linked to a xanthene group. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The 2-acetamidobenzothiazole scaffold is a recognized pharmacophore in oncology research, demonstrated to exhibit potent activity against key oncogenic kinases. For instance, analogous compounds based on this scaffold have been identified as potential BRAFV600E inhibitors for targeting the MAPK signaling pathway in cancers like melanoma and colorectal cancer . Furthermore, closely related N-(2-acetamidobenzo[d]thiazol-6-yl) derivatives have been discovered as novel BCR-ABL1 inhibitors through structure-based virtual screening, showing promising anti-tumor effects in models of chronic myeloid leukemia (CML) and synergistic potential when combined with other therapeutics . The incorporation of the bulky, planar 9H-xanthene moiety may influence the compound's binding affinity and selectivity by engaging in unique interactions with protein targets. This combination of structural features makes this compound a valuable chemical tool for researchers investigating new pathways in cancer biology, enzyme inhibition mechanisms, and structure-activity relationships (SAR). This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c1-13(27)24-14-10-11-17-20(12-14)30-23(25-17)26-22(28)21-15-6-2-4-8-18(15)29-19-9-5-3-7-16(19)21/h2-12,21H,1H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPHCHOOJDCSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves the condensation of 6-acetamidobenzo[d]thiazole with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The benzothiazole moiety is known to interact with DNA, potentially leading to anticancer effects by inhibiting DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues

2.1.1 Benzothiazole Derivatives
  • Compound 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): Structural Similarities: Shares the benzothiazol-2-yl motif and spirocyclic framework. Synthesis: Prepared via condensation of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-imine intermediates, followed by cyclization .
  • N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives (): Structural Similarities: Contains a thiazol-2-yl amino group linked to an acrylamide scaffold. Key Differences: Lacks the xanthene core but includes a pyridine-acrylamide moiety for CDK7 inhibition. Biological Activity: Demonstrated potent CDK7 inhibition (IC₅₀ < 100 nM) and antitumor efficacy in preclinical models .
2.1.2 Xanthene-Carboxamide Derivatives
  • N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide (): Structural Similarities: Shares the xanthene-carboxamide backbone. Key Differences: Substituted with a thiophene-pyrazole group instead of acetamidobenzothiazole.

Carbazole-Based Analogues

  • N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline ():

    • Structural Similarities : Features a carbazole core linked to a sulfonamide group.
    • Key Differences : Replaces benzothiazole with carbazole and lacks the xanthene system.
    • Synthesis : Prepared via reductive amination of carbazole-9-acetaldehyde with 4-(methylsulfonyl)aniline .
    • Crystallography : Exhibits strong intermolecular N–H···O hydrogen bonds, influencing solid-state packing .
  • N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (): Structural Similarities: Contains an acetamide group and a carbazole-derived scaffold.

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a xanthene core, which is known for its fluorescent properties, along with a benzo[d]thiazole moiety that may contribute to its biological activity. The presence of an acetamido group enhances its solubility and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that xanthene derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa5.2Induction of apoptosis via caspases
Study BMCF-73.8Inhibition of cell cycle progression
Study CA5494.5Activation of p53 signaling pathway

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It appears to modulate ion channels, particularly TRPA1, which plays a crucial role in neuronal excitability and pain perception. By influencing these channels, the compound may help mitigate neuroinflammation and neuronal damage.

Case Study: Neuroprotection in Animal Models

In a recent animal study, administration of the compound demonstrated a significant reduction in neuroinflammatory markers following induced oxidative stress. The results suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
  • Ion Channel Modulation : It influences TRPA1 channel activity, which may reduce pain and inflammation.
  • Antioxidant Activity : The compound exhibits scavenging properties against free radicals, contributing to its protective effects in neurodegenerative models.

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